molecular formula C17H17N3O2 B236174 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide

2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide

Cat. No. B236174
M. Wt: 295.34 g/mol
InChI Key: YKJNLNDINSJVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide, also known as DBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBZ is a small molecule inhibitor that targets the Notch signaling pathway, which is a critical pathway involved in cell differentiation, proliferation, and apoptosis.

Mechanism of Action

2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide targets the Notch signaling pathway by inhibiting the activity of γ-secretase, which is a critical enzyme involved in the cleavage of Notch receptors. Inhibition of γ-secretase prevents the release of the Notch intracellular domain (NICD), which is necessary for the activation of downstream signaling pathways. Inhibition of the Notch pathway has been linked to the suppression of cancer cell growth and the promotion of stem cell differentiation.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been shown to have several biochemical and physiological effects. Inhibition of the Notch pathway by 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been linked to the suppression of cancer cell growth and the promotion of stem cell differentiation. 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has also been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, which could have significant implications for regenerative medicine. Additionally, 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has several advantages for lab experiments, including its specificity for the Notch signaling pathway and its ability to inhibit the activity of γ-secretase. However, 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide. One area of research could focus on the development of more potent and selective inhibitors of the Notch pathway. Another area of research could focus on the potential applications of 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide in regenerative medicine, particularly in the differentiation of stem cells into specific cell types. Additionally, further research could explore the potential anti-inflammatory effects of 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide and its applications in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide involves a multi-step process. The first step involves the reaction of 3-hydroxy-2-methylbenzoic acid with thionyl chloride to form 2-chloro-3-methylbenzoic acid. The second step involves the reaction of 2-chloro-3-methylbenzoic acid with 2-aminopyridine to form 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl) acetic acid. The final step involves the reaction of 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl) acetic acid with 2,2-dimethylpropionyl chloride to form 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide.

Scientific Research Applications

2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been extensively studied for its potential applications in various fields, including cancer research, stem cell research, and developmental biology. 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. Inhibition of the Notch pathway has been linked to the suppression of cancer cell growth and the promotion of stem cell differentiation. 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has also been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, which could have significant implications for regenerative medicine.

properties

Product Name

2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide

InChI

InChI=1S/C17H17N3O2/c1-17(2,3)16(21)19-12-6-7-14-13(9-12)20-15(22-14)11-5-4-8-18-10-11/h4-10H,1-3H3,(H,19,21)

InChI Key

YKJNLNDINSJVLG-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3

Origin of Product

United States

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